molecular formula C17H25BrN2O4S B1408909 Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 1704069-11-3

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B1408909
CAS No.: 1704069-11-3
M. Wt: 433.4 g/mol
InChI Key: KGGZKBSOILTWJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based sulfonamide derivative. The compound features a tert-butyl carbamate group at the piperazine nitrogen and a sulfonyl linker attached to a 4-bromo-2,6-dimethylphenyl ring. This structure is common in medicinal chemistry, where the sulfonyl group enhances stability and modulates electronic properties, while the bromine and methyl substituents contribute to steric bulk and lipophilicity. Its synthesis typically involves sulfonylation of tert-butyl piperazine-1-carboxylate with the appropriate sulfonyl chloride under basic conditions .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-12-10-14(18)11-13(2)15(12)25(22,23)20-8-6-19(7-9-20)16(21)24-17(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZKBSOILTWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

  • Step 1: Synthesis of the sulfonylated phenyl precursor.
  • Step 2: Introduction of the bromine atom onto the aromatic ring.
  • Step 3: Coupling with the piperazine derivative to form the final carbamate compound.

Each step employs specific reagents and conditions optimized for high yield and purity.

Preparation of the Aromatic Sulfonyl Intermediate

Methodology:

The aromatic precursor, 4-bromo-2,6-dimethylphenyl sulfonyl chloride , is generally prepared via sulfonation of the corresponding methylated aromatic compound, followed by chlorosulfonation.

Typical Conditions:

Reagents Conditions Notes
4-bromo-2,6-dimethylphenyl compound Chlorosulfonation with chlorosulfonic acid Conducted at low temperature (~0°C) to control sulfonylation.
Sulfonyl chloride formation Purification via distillation or recrystallization Ensures high purity for subsequent steps.

Halogenation of the Aromatic Ring

Method:

The bromination of the aromatic sulfonylated intermediate is achieved via electrophilic aromatic substitution, typically using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Sample Procedure:

- Dissolve the sulfonylated aromatic compound in a suitable solvent like acetic acid or dichloromethane.
- Add N-bromosuccinimide (NBS) at 0°C.
- Stir the mixture, gradually warming to room temperature.
- Reaction monitored via TLC until completion.
- Workup involves quenching with water, extraction, and purification.

Reaction Data:

Reagents Solvent Temperature Yield Notes
NBS Dichloromethane 0°C to RT ~78-83.7% Controlled bromination to favor para-position

Formation of the Piperazine Carbamate

Method:

The key step involves coupling the brominated sulfonylphenyl derivative with a piperazine-1-carboxylate derivative, often via nucleophilic substitution or carbamate formation.

Typical Procedure:

  • Use of tert-butyl piperazine-1-carboxylate as the nucleophilic partner.
  • Reaction conditions vary from reflux in ethanol/water mixtures to inert atmospheres with bases like potassium carbonate or N-ethyl-N,N-diisopropylamine (DIPEA).
  • The halogenated aromatic compound is reacted with the carbamate derivative in the presence of a base, often at elevated temperatures (e.g., 75°C) for extended periods (up to 72 hours).

Reaction Data:

Reagents Solvent Base Temperature Time Yield Notes
Brominated sulfonylphenyl derivative + tert-butyl piperazine-1-carboxylate Ethanol/water or DMF K2CO3, DIPEA 75°C 16-72 hours 36-95% Extended reflux or heating

Alternative Synthetic Approaches

One-Pot Synthesis:

Recent advances include one-pot methods, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry), to generate similar sulfonylpiperazine derivatives efficiently with high yields (>90%). These methods involve:

  • Activation of the tert-butyl 4-propioloylpiperazine-1-carboxylate.
  • Reaction with aryl/alkyl azides in the presence of CuI and DIPEA in DMF at 0°C.
  • Quenching and purification to obtain the final compound.

Advantages:

  • High purity and yield.
  • Reduced reaction steps.

Summary Data Table of Preparation Methods

Method Reagents Conditions Yield Key Features References
Sulfonylation Aromatic methyl compound + chlorosulfonic acid 0°C, controlled - Formation of sulfonyl chloride General literature
Bromination NBS or elemental Br2 0°C to RT 78-83.7% Para-selective bromination
Coupling with piperazine tert-Butyl piperazine-1-carboxylate + brominated intermediate Reflux, inert atmosphere 36-95% Extended reaction times, bases used
One-pot synthesis tert-Butyl 4-propioloylpiperazine + azides 0°C to RT, CuI catalysis >90% High efficiency, high purity

Notes and Recommendations

  • Reaction Optimization: Careful control of temperature and stoichiometry is critical for selectivity and yield.
  • Purification: Silica gel chromatography remains the standard for purification, with solvent systems tailored to compound polarity.
  • Safety Considerations: Bromination and sulfonylation involve hazardous reagents; proper handling and ventilation are essential.
  • Scalability: The methods described are scalable with appropriate adjustments in reagent quantities and reaction vessel sizes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of the target protein. The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Sulfonyl Group

Tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate
  • Structure : Replaces the bromo-dimethylphenyl group with a trifluoromethyl sulfonyl moiety.
  • Properties : The electron-withdrawing CF₃ group increases electrophilicity and metabolic stability compared to alkyl/aryl sulfonamides. This compound is synthesized via trifluoromethanesulfonyl anhydride coupling .
  • Applications : Often used in drug discovery for its resistance to enzymatic degradation.
Tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate
  • Structure : Contains a nitro group at the para position of the phenyl ring.
  • Properties : The nitro group introduces strong electron-withdrawing effects, enhancing reactivity for subsequent reductions (e.g., to amines, as in ). Stability in acidic media is lower than bromo-dimethyl analogs .
  • Applications: Intermediate for synthesizing amino-functionalized derivatives.
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 1704069-30-6)
  • Structure : Features bromine and trifluoromethoxy substituents on the phenyl ring.
  • Molecular weight (C₁₆H₂₀BrF₃N₂O₅S = 473.3 g/mol) is higher than the target compound .
  • Applications : Explored in CNS-targeting drug candidates.
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate
  • Structure : Substitutes the phenyl ring with a 2-oxoindoline moiety.
  • Properties : The indole sulfonyl group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like kinase enzymes. Stability in aqueous media is comparable to aryl sulfonamides .
  • Applications : Precursor for Bruton’s tyrosine kinase (BTK) inhibitors.

Modifications to the Piperazine Core

Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate
  • Synthesis : Derived from nitro-to-amine reduction of the nitro analog ().
  • Properties: The amino group enables conjugation (e.g., amide bond formation) for prodrug strategies. Reduced steric hindrance compared to bromo-dimethyl derivatives .
1-((Trifluoromethyl)sulfonyl)piperazine hydrochloride
  • Structure : Lacks the tert-butyl carbamate group, exposing the piperazine amine.
  • Properties : Increased solubility in polar solvents (due to HCl salt) but reduced stability in basic conditions. Used as a building block for further functionalization .

Functional Group Additions on the Linker or Side Chains

Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate
  • Structure: Incorporates a carbonyl-linked phenoxybutanoyl chain.
  • The nitro group allows for further derivatization .
Tert-butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate
  • Structure : Adds a pyridinylmethyl urea group to the sulfonylphenyl ring.
  • Properties: The urea moiety introduces hydrogen-bond donor/acceptor sites, critical for target engagement in kinase inhibitors .

Comparative Data Table

Compound Name Substituents on Phenyl Ring Piperazine Modifications Molecular Weight (g/mol) Key Properties
Target Compound 4-Bromo-2,6-dimethyl tert-Butyl carbamate ~434.3 (calc.) High lipophilicity, steric bulk
Tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate Trifluoromethyl tert-Butyl carbamate 343.3 Enhanced metabolic stability
Tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate 4-Nitro tert-Butyl carbamate 367.4 Reactive nitro group for reduction
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate 5-Bromo-2-(trifluoromethoxy) tert-Butyl carbamate 473.3 CNS penetration potential
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-Oxoindolin-5-yl tert-Butyl carbamate ~407.4 (calc.) Hydrogen-bonding capacity

Biological Activity

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H25BrN2O4S
  • Molecular Weight : 433.4 g/mol
  • CAS Number : 1704069-11-3

The structure includes a piperazine ring, which is a common pharmacophore in many bioactive compounds, and a sulfonyl group that may enhance its biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperazine Derivative : The initial step typically involves the reaction of tert-butyl 4-piperazinecarboxylate with a suitable sulfonating agent to introduce the sulfonyl group.
  • Bromination : The introduction of the bromo group at the para position of the aromatic ring can be achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperazine moieties exhibit various antimicrobial activities. For instance, similar compounds have been tested for their efficacy against bacterial strains like Neisseria meningitidis and Haemophilus influenzae, showing moderate activity levels .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
ACP1aN. meningitidis64
ACP1bH. influenzae16
Tert-butylTBDTBD

Antichlamydial Activity

Another area of research has focused on the antichlamydial activity of piperazine derivatives. Compounds similar to this compound have shown promising results in inhibiting Chlamydia growth in vitro .

Table 2: Antichlamydial Activity Results

Compound NameEffect on Chlamydia InclusionToxicity (HEp-2 cells)
Compound ADrastic decreaseNon-toxic
Compound BModerate effectNon-toxic

Case Studies and Research Findings

  • Case Study on Structure-Activity Relationships (SAR) :
    A study investigated various piperazine derivatives to establish SAR concerning their antichlamydial activity. It was found that modifications on the phenyl ring significantly influenced activity levels, suggesting that electron-withdrawing groups enhance efficacy against Chlamydia .
  • Toxicity Assessments :
    Toxicity evaluations conducted on human cell lines revealed that several piperazine derivatives exhibit low cytotoxicity, making them suitable candidates for further development as therapeutic agents .
  • Mechanism of Action Studies :
    Preliminary studies into the mechanism of action indicated that these compounds might disrupt chlamydial inclusion formation and affect bacterial morphology without causing significant toxicity to host cells .

Q & A

Q. Key Data from Literature

Yield (%)Reaction ConditionsSolventBaseReference
80–88.7110°C, 12 hDioxaneK₂CO₃
70–75RT, 16 hDCMPyridine

Advanced: How can researchers optimize reaction yields and minimize by-products in sulfonylation steps?

Methodological Answer:
Optimization requires addressing steric hindrance from the tert-butyl group and electron-deficient aryl sulfonyl chloride:

  • Solvent Choice : High-boiling solvents (e.g., 1,4-dioxane) improve solubility and reaction homogeneity at elevated temperatures .
  • Base Selection : Bulky bases (e.g., Hunig’s base) reduce side reactions like over-sulfonylation .
  • Catalysis : Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in halogenated intermediates .
  • Real-Time Monitoring : Use LC-MS or TLC to track reaction progress and terminate before decomposition .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify tert-butyl protons (δ ~1.4 ppm) and aromatic protons from the bromo-dimethylphenyl group (δ 7.2–7.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~155 ppm) and sulfonyl (SO₂, δ ~115 ppm) groups .

Mass Spectrometry : ESI-MS detects the molecular ion peak (m/z ~470 [M+H]⁺) and fragments like m/z 243 [M+H-tert-butyl]+ .

X-ray Crystallography : Resolve stereochemical ambiguities using SHELX or WinGX software .

Advanced: How can researchers resolve contradictions between spectral data and expected molecular geometry?

Methodological Answer:
Discrepancies may arise from conformational flexibility or crystal packing effects:

  • Dynamic NMR : Probe rotational barriers of the sulfonyl-piperazine bond at variable temperatures .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes .
  • Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in X-ray structures .

Basic: What are the recommended protocols for handling and storing this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate .
  • Safety : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4, H302) .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:
Focus on functionalizing the sulfonyl or piperazine moieties:

Sulfonyl Modifications : Replace bromine with other halogens via Ullmann coupling .

Piperazine Functionalization : Deprotect the tert-butyl group with TFA and introduce substituents (e.g., alkyl, aryl) .

Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular uptake studies .

Basic: How should researchers interpret conflicting solubility data in different solvents?

Methodological Answer:
Solubility varies due to polarity and H-bonding:

  • Polar Solvents : High solubility in DMSO or DMF due to sulfonyl group H-bond acceptance .
  • Nonpolar Solvents : Poor solubility in hexane/ether due to the bulky tert-butyl group .
  • Quantitative Analysis : Use shake-flask method with HPLC quantification .

Advanced: What computational tools are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) .

MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100+ ns trajectories .

QSAR : Build models using MOE or RDKit to correlate substituent effects with activity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate
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Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate

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